molecular formula C4H11ClFNO B15316272 1-Amino-3-fluorobutan-2-olhydrochloride

1-Amino-3-fluorobutan-2-olhydrochloride

Cat. No.: B15316272
M. Wt: 143.59 g/mol
InChI Key: SASQNXIIDIWEOQ-UHFFFAOYSA-N
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Description

1-Amino-3-fluorobutan-2-olhydrochloride is an organic compound with the molecular formula C4H11ClFNO. It is a fluorinated amino alcohol, which makes it an interesting subject for various chemical and biological studies. The presence of both amino and fluorine groups in its structure imparts unique properties that are valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-fluorobutan-2-olhydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of an amino group. One common method involves the reaction of 3-fluorobutan-2-one with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-fluorobutan-2-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobutan-2-one, while reduction could produce 1-amino-3-fluorobutan-2-ol.

Scientific Research Applications

1-Amino-3-fluorobutan-2-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Amino-3-fluorobutan-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-fluoropropane: Another fluorinated amino compound with similar properties but a different carbon chain length.

    3-Amino-2-fluorobutanol: A structural isomer with the amino and fluorine groups in different positions.

    1-Amino-3-chlorobutan-2-ol: A chlorinated analog with similar reactivity but different chemical properties.

Uniqueness

1-Amino-3-fluorobutan-2-olhydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both amino and fluorine groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

1-amino-3-fluorobutan-2-ol;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c1-3(5)4(7)2-6;/h3-4,7H,2,6H2,1H3;1H

InChI Key

SASQNXIIDIWEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CN)O)F.Cl

Origin of Product

United States

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